4-Chloro-3-isopropoxyphenylboronic acid
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Overview
Description
4-Chloro-3-isopropoxyphenylboronic acid is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry Boronic acids are known for their versatility in forming carbon-carbon bonds, particularly through Suzuki-Miyaura coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isopropoxyphenylboronic acid typically involves the borylation of 4-Chloro-3-isopropoxyphenyl halides. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, like Pd(dppf)Cl2, under inert conditions .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-isopropoxyphenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chloro substituent can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)
Oxidizing Agents: Hydrogen peroxide, sodium periodate
Major Products
Biaryls: Formed through Suzuki-Miyaura coupling
Phenols: Resulting from oxidation reactions
Substituted Phenylboronic Acids: From nucleophilic substitution reactions
Scientific Research Applications
4-Chloro-3-isopropoxyphenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-3-isopropoxyphenylboronic acid primarily involves its ability to form covalent bonds with nucleophilic sites. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, the boronic acid can interact with active site serine residues in enzymes, inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenylboronic Acid
- 3-Isopropoxyphenylboronic Acid
- 4-Bromo-3-isopropoxyphenylboronic Acid
Uniqueness
4-Chloro-3-isopropoxyphenylboronic acid is unique due to the presence of both chloro and isopropoxy groups, which confer distinct electronic and steric properties. This dual substitution pattern can enhance its reactivity and selectivity in various chemical reactions compared to its analogs .
Biological Activity
4-Chloro-3-isopropoxyphenylboronic acid is a member of the boronic acid family, which is characterized by the presence of a boron atom bonded to a hydroxyl group. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and organic synthesis. The unique structural features of this compound, including the chloro and isopropoxy substituents, suggest it may interact with various biological targets, including enzymes and receptors.
The molecular formula of this compound is C₉H₁₂BClO₃, with a molecular weight of approximately 202.56 g/mol. Its structure can be depicted as follows:
Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, which can influence enzyme activity. The presence of the chloro group may enhance the compound's reactivity towards specific biological targets, potentially leading to enzyme inhibition or modulation.
Enzyme Inhibition
Research indicates that boronic acids can act as inhibitors of proteases and kinases. For instance, compounds with similar structures have shown promising results in inhibiting serine proteases, which are critical in various physiological processes and disease pathways. The inhibition mechanism often involves the formation of a stable boronate complex with the enzyme's active site.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits notable biological activities:
- Antimicrobial Activity : Preliminary tests suggest that this compound may possess antimicrobial properties against certain bacterial strains. The minimum inhibitory concentration (MIC) for various pathogens is currently under investigation.
- Antioxidant Activity : The compound has been evaluated for its antioxidant potential using assays such as DPPH and ABTS radical scavenging tests. These assays measure the ability of the compound to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases.
Activity Type | Method | Findings |
---|---|---|
Antimicrobial | MIC Test | Effective against select bacteria |
Antioxidant | DPPH/ABTS Assays | Significant radical scavenging ability |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various target proteins. These studies suggest that the compound may interact favorably with active sites of enzymes involved in metabolic pathways, indicating potential therapeutic applications.
Case Studies
- Case Study on Enzyme Inhibition : A study focusing on boronic acids demonstrated that derivatives similar to this compound effectively inhibited serine proteases, showcasing their utility in drug design.
- Case Study on Antimicrobial Properties : Research involving structurally related compounds highlighted their effectiveness against resistant bacterial strains, suggesting a potential role for this compound in developing new antimicrobial agents.
Properties
IUPAC Name |
(4-chloro-3-propan-2-yloxyphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BClO3/c1-6(2)14-9-5-7(10(12)13)3-4-8(9)11/h3-6,12-13H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPHNQXYVBXAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)OC(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681671 |
Source
|
Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.45 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-35-6 |
Source
|
Record name | {4-Chloro-3-[(propan-2-yl)oxy]phenyl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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